2-Chloro-4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidine
Overview
Description
2-Chloro-4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidine is a useful research compound. Its molecular formula is C10H10ClIN4 and its molecular weight is 348.57. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Chloro-4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidine is a chemical compound with the molecular formula and a molecular weight of 348.57 g/mol. It is primarily researched for its biological activities, particularly in the context of medicinal chemistry and pharmacology. The compound's structure includes a pyrimidine ring substituted with a chloro group and an iodo-isopropyl pyrazole moiety, which contributes to its biological properties.
Antitumor Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in targeting various cancer pathways. Pyrazole compounds have shown significant inhibitory activity against key oncogenic targets such as BRAF(V600E), which is crucial in melanoma treatment. Research indicates that the structural modifications in pyrazole derivatives can enhance their antitumor efficacy by improving selectivity and reducing off-target effects .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies on related pyrazole derivatives suggest that they can inhibit the production of pro-inflammatory cytokines, such as TNF-α and nitric oxide (NO), thereby offering therapeutic potential in inflammatory diseases. This activity may be attributed to the ability of these compounds to modulate signaling pathways involved in inflammation .
Antimicrobial Activity
In addition to antitumor and anti-inflammatory properties, this compound has exhibited antimicrobial activity. Research on similar pyrazole derivatives has demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections . The mechanism of action often involves disrupting bacterial cell membranes, leading to cell lysis.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring or the pyrimidine scaffold can significantly influence their pharmacological profiles. For example, introducing different halogen groups or alkyl substituents can enhance potency against specific targets while minimizing toxicity .
Case Study 1: Antitumor Efficacy
A study focusing on a series of pyrazole derivatives, including this compound, evaluated their efficacy against BRAF(V600E) mutant cell lines. The results indicated that compounds with similar structural features exhibited IC50 values in the low micromolar range, suggesting strong antitumor potential. Further investigation into their mechanism revealed that these compounds induce apoptosis through activation of caspase pathways .
Case Study 2: Anti-inflammatory Mechanism
In a separate investigation, researchers assessed the anti-inflammatory effects of various pyrazole derivatives in a murine model of acute inflammation. Treatment with this compound resulted in significant reductions in edema and cytokine levels compared to controls. This study highlighted its potential as a therapeutic agent for inflammatory conditions .
Data Table: Biological Activities of Pyrazole Derivatives
Properties
IUPAC Name |
2-chloro-4-(3-iodo-1-propan-2-ylpyrazol-4-yl)pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClIN4/c1-6(2)16-5-7(9(12)15-16)8-3-4-13-10(11)14-8/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQXUVPDZGMTOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)I)C2=NC(=NC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClIN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701173439 | |
Record name | 2-Chloro-4-[3-iodo-1-(1-methylethyl)-1H-pyrazol-4-yl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701173439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269440-58-5 | |
Record name | 2-Chloro-4-[3-iodo-1-(1-methylethyl)-1H-pyrazol-4-yl]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1269440-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-[3-iodo-1-(1-methylethyl)-1H-pyrazol-4-yl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701173439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-[3-iodo-1-(1-methylethyl)-1H-pyrazol-4-yl]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.262.044 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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